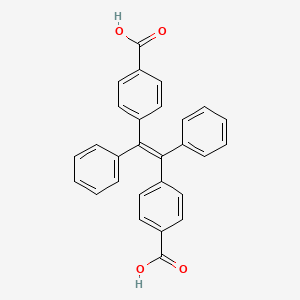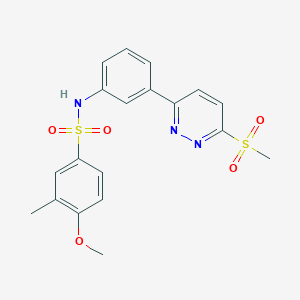
4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-methoxy-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often synthesized for their potential therapeutic applications, including as enzyme inhibitors, anticancer agents, and antioxidants .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the reaction of sulfonamides with various alkylating or arylating agents. For instance, the synthesis of a series of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides was achieved by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides . Similarly, other research has reported the synthesis of benzenesulfonamide derivatives starting from different substituted benzaldehydes or diketones, followed by condensation or cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and sometimes crystallography. For example, Schiff base benzenesulfonamide derivatives have been characterized by MS, IR, NMR, and crystallographically to determine their solid-state structure and solution behavior . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including cycloadditions, condensations, and tautomerism, which can affect their biological activity. The tautomerism in Schiff base ligands, for example, is important for their photochromic and thermochromic characteristics, which involve proton transfer . The reactivity of these compounds is also influenced by the substituents on the aromatic rings, which can be tailored to enhance specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with methoxy substituents on the aromatic ring have been observed to display greater antioxidant activity . The inhibitory effects of these compounds on enzymes like acetylcholinesterase and carbonic anhydrase are also significant, with some showing competitive inhibition and forming irreversible enzyme-inhibitor complexes . These properties are essential for the development of therapeutic agents targeting specific diseases.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
Compounds similar to the query chemical, especially those incorporating benzenesulfonamide groups, have been synthesized and evaluated for their potential in photodynamic therapy. A study detailed the synthesis of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, showcasing their high singlet oxygen quantum yield. These compounds exhibit promising photophysical and photochemical properties, making them suitable for Type II photodynamic therapy applications for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antitumor Activities
Another aspect of research on benzenesulfonamide derivatives focuses on their bioactivity. A series of new benzenesulfonamides exhibited significant cytotoxic activities and inhibited carbonic anhydrase enzymes, which are crucial for further anti-tumor activity studies (Gul et al., 2016). Similarly, sulfonamide hybrids have been synthesized and characterized, showing considerable enzyme inhibition potential and antioxidant activities, suggesting their therapeutic potential (Kausar et al., 2019).
Chemical Synthesis and Soil Mobility Studies
The utility of sulfonamides extends to synthetic chemistry, where N-substituted benzenesulfonamides serve as intermediates in producing a variety of functional molecules. These compounds play a significant role in organic synthesis, demonstrating the versatility of sulfonamides in chemical reactions (Familoni, 2002). Additionally, studies on the mobility of sulfonylurea herbicides in soil highlight the environmental behavior of compounds with benzenesulfonamide functionalities, offering insights into their persistence and transport in agricultural settings (Beckie & McKercher, 1990).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methoxy-3-methyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-13-11-16(7-9-18(13)27-2)29(25,26)22-15-6-4-5-14(12-15)17-8-10-19(21-20-17)28(3,23)24/h4-12,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHNBRABJQLTKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

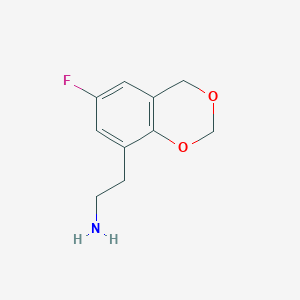

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)
![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)
![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)
![5-Fluoro-N-[(1R,2R)-2-fluorocyclopentyl]pyrimidin-4-amine](/img/structure/B2546396.png)
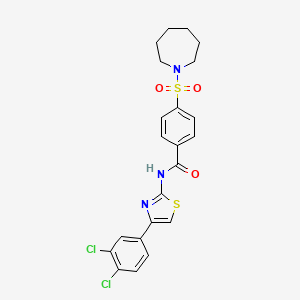
![N-(4-chlorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2546398.png)
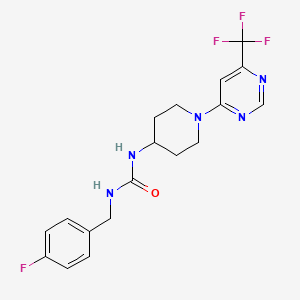
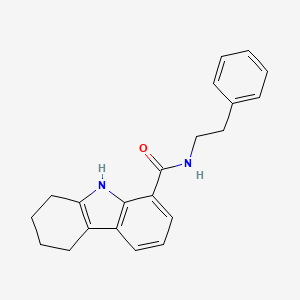
![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)
![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)

